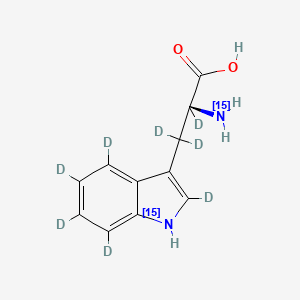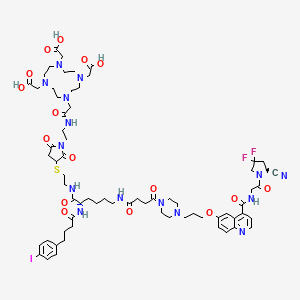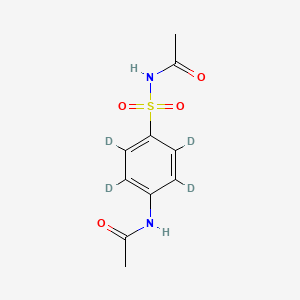
N1,N4-Diacetylsulfanilamide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-Diacetylsulfanilamide-d4 is a deuterated form of N1,N4-Diacetylsulfanilamide, which is a sulfonamide compound. This compound is primarily used as an intermediate in the synthesis of Sulfacetamide-d4, an isotope-labeled analog of Sulfacetamide. Sulfacetamide is an antibiotic used for treating skin infections, urinary tract infections, acne, and seborrheic dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Diacetylsulfanilamide-d4 involves the acetylation of sulfanilamide with acetic anhydride. The reaction typically occurs under reflux conditions, where sulfanilamide is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction mixture is then purified using techniques like liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Ultrasonic irradiation is also employed in some methods to enhance reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Diacetylsulfanilamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N1,N4-Diacetylsulfanilamide-d4 has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of isotope-labeled compounds for research purposes.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N1,N4-Diacetylsulfanilamide-d4 involves its interaction with bacterial enzymes, inhibiting their function and preventing bacterial growth. The compound targets specific molecular pathways involved in bacterial metabolism, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
Sulfacetamide: An antibiotic used for treating bacterial infections.
Sulfanilamide: A parent compound used in the synthesis of various sulfonamide antibiotics.
N1,N4-Diacetylsulfanilamide: The non-deuterated form of N1,N4-Diacetylsulfanilamide-d4.
Uniqueness
This compound is unique due to its deuterated nature, which makes it valuable in isotope-labeled studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)-2,3,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C10H12N2O4S/c1-7(13)11-9-3-5-10(6-4-9)17(15,16)12-8(2)14/h3-6H,1-2H3,(H,11,13)(H,12,14)/i3D,4D,5D,6D |
InChI Key |
YTJJPFRVBNFIBN-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
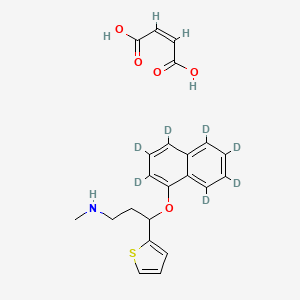
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)

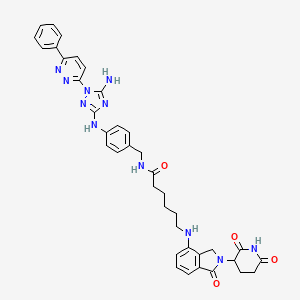
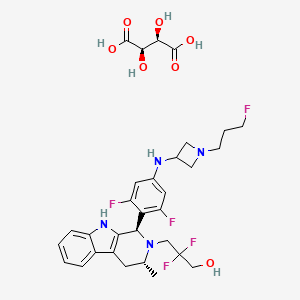
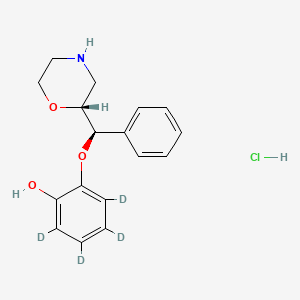
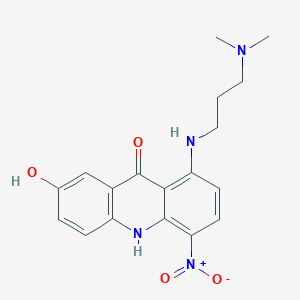
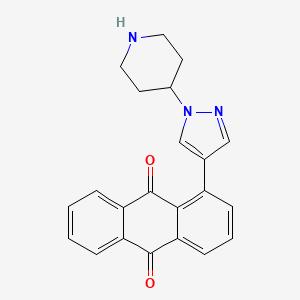
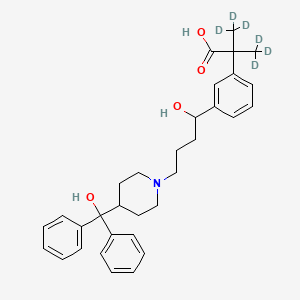
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
